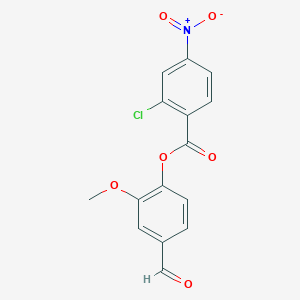
N-(4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, commonly referred to as FPHC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPHC belongs to the class of piperazinecarbothioamide compounds and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of FPHC is not fully understood. However, studies have suggested that FPHC may exert its effects through the modulation of various signaling pathways. For example, FPHC has been found to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. FPHC has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
FPHC has been found to exhibit a range of biochemical and physiological effects. For example, FPHC has been found to exhibit antioxidant and anti-inflammatory effects. FPHC has also been found to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, FPHC has been found to exhibit vasodilatory effects and to increase blood flow to the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FPHC in lab experiments is its potential therapeutic applications in various fields such as neuroscience, oncology, and cardiovascular diseases. Another advantage is its ability to modulate various signaling pathways, which makes it a valuable tool for studying the mechanisms of various diseases. However, one limitation of using FPHC in lab experiments is its potential toxicity, which requires careful handling and dosage.
Direcciones Futuras
There are several future directions for research on FPHC. One direction is to study its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential in cancer treatment. In addition, further studies are needed to fully understand the mechanism of action of FPHC and to identify its molecular targets.
Métodos De Síntesis
The synthesis of FPHC involves the reaction of 4-fluoroaniline with 2-hydroxyethylpiperazine in the presence of carbon disulfide and potassium hydroxide. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonium thiocyanate to yield FPHC.
Aplicaciones Científicas De Investigación
FPHC has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, oncology, and cardiovascular diseases. In neuroscience, FPHC has been found to exhibit neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, FPHC has been found to inhibit the growth of cancer cells and has been studied for its potential in cancer treatment. In cardiovascular diseases, FPHC has been found to exhibit vasodilatory effects and has been studied for its potential in treating hypertension.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3OS/c14-11-1-3-12(4-2-11)15-13(19)17-7-5-16(6-8-17)9-10-18/h1-4,18H,5-10H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYUUTKJYPKMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5808540.png)
![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)

![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)
![ethyl 4-[(4-chlorobenzyl)amino]benzoate](/img/structure/B5808571.png)



